REACTION_CXSMILES
|
N[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH:6]=[N:5]2.F[B-](F)(F)F.[H+].N([O-])=O.[Na+].[I-:27].[K+].C(=O)([O-])[O-].[Na+].[Na+]>O>[I:27][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH:6]=[N:5]2 |f:1.2,3.4,5.6,7.8.9|
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Name
|
|
Quantity
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1.37 g
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Type
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reactant
|
Smiles
|
NC=1C=C2N=CC(=NC2=CC1)C(=O)OCC
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Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
F[B-](F)(F)F.[H+]
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Name
|
|
Quantity
|
480 mg
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
1.57 g
|
Type
|
reactant
|
Smiles
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[I-].[K+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
|
Details
|
The reaction mixture was stirred for an additional hour at 0° C.
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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at 0° C., was added dropwise
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Type
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STIRRING
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Details
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The reaction was stirred at 0° C. for 1 h
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Duration
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1 h
|
Type
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TEMPERATURE
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Details
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warmed at 50° C. until no more gas evolution
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Type
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CUSTOM
|
Details
|
(1 h)
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
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Type
|
EXTRACTION
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Details
|
extracted with dichloromethane (3×40 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with a 5% aqueous sodium bisulfite solution (2×30 mL)
|
Type
|
CUSTOM
|
Details
|
dried on magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by chromatography (Al2O3, CH2Cl2)
|
Name
|
|
Type
|
product
|
Smiles
|
IC=1C=C2N=CC(=NC2=CC1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.07 mmol | |
AMOUNT: MASS | 0.68 g | |
YIELD: PERCENTYIELD | 33% | |
YIELD: CALCULATEDPERCENTYIELD | 32.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |